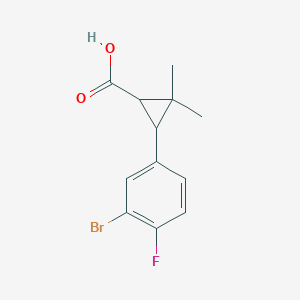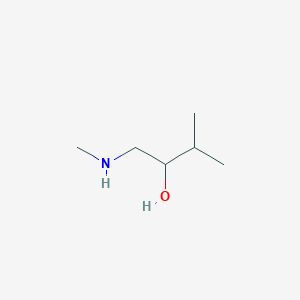
3-Methyl-1-(methylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One of the methods to synthesize this compound involves the hydroboration-oxidation of 3-methylbut-1-ene.
Addition of Water: Another method involves the addition of water to 3-methylbut-1-ene in the presence of dilute sulfuric acid (H2SO4), following Markovnikov’s rule.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the principles of hydroboration-oxidation and acid-catalyzed hydration can be scaled up for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and other halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.
Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.
Comparaison Avec Des Composés Similaires
3-Methyl-2-butanol: Another secondary alcohol with similar structural features but lacking the methylamino group.
Isoamyl alcohol (3-Methyl-1-butanol): A primary alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon skeleton but different functional groups.
Uniqueness:
- The presence of both a hydroxyl group and a methylamino group in 3-Methyl-1-(methylamino)butan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potential applications.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
3-methyl-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |
Clé InChI |
RAKKFSLKTUFWPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



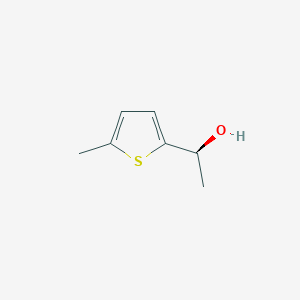
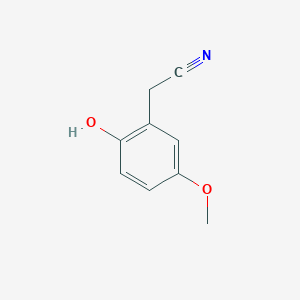
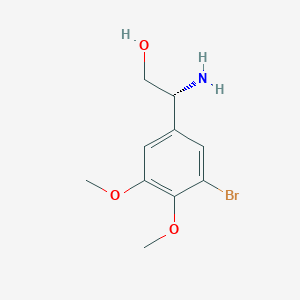
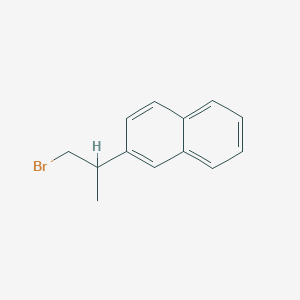
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)

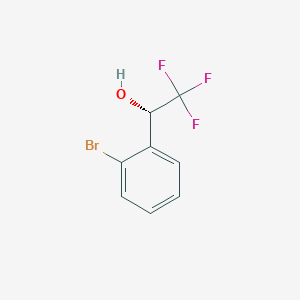



![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
